

An In-depth Technical Guide to the Physical Properties of Tetradecanamide (Myristic Amide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myristic amide*

Cat. No.: *B1213311*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanamide, also known as myristamide, is a fatty acid amide derived from myristic acid.
[1] Its chemical formula is C₁₄H₂₉NO.[1][2] This document provides a comprehensive overview of the core physical properties of tetradecanamide, outlines experimental protocols for their determination, and presents a logical workflow for its physical characterization. This technical guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.

Molecular and Physical Properties

Tetradecanamide is a saturated long-chain fatty acid amide.[2] Its structure consists of a 14-carbon alkyl chain attached to an amide functional group.[1] This amphiphilic nature, possessing both a long hydrophobic hydrocarbon tail and a hydrophilic amide head, contributes significantly to its physical and biological characteristics.[2] It is known to exhibit antimicrobial and cytotoxic effects.[1]

Quantitative Physical Data

The key physical properties of tetradecanamide are summarized in the table below for easy reference and comparison.

Property	Value	Unit	References
Molecular Weight	227.39	g/mol	[2] [3]
Melting Point	104 - 107	°C	[2] [4]
Boiling Point	364.2	°C at 760 mmHg	[5]
Density	0.873 - 0.9035	g/cm ³	[2] [5]
Appearance	White crystalline solid	-	[1] [2]
Solubility	Sparingly soluble in water; Soluble in nonpolar solvents like chloroform and hexane.	-	[1]
Odor	No information available	-	[4]

Experimental Protocols

Detailed methodologies for determining the key physical properties of tetradecanamide are crucial for reproducible research. The following sections describe standard experimental protocols.

Determination of Melting Point

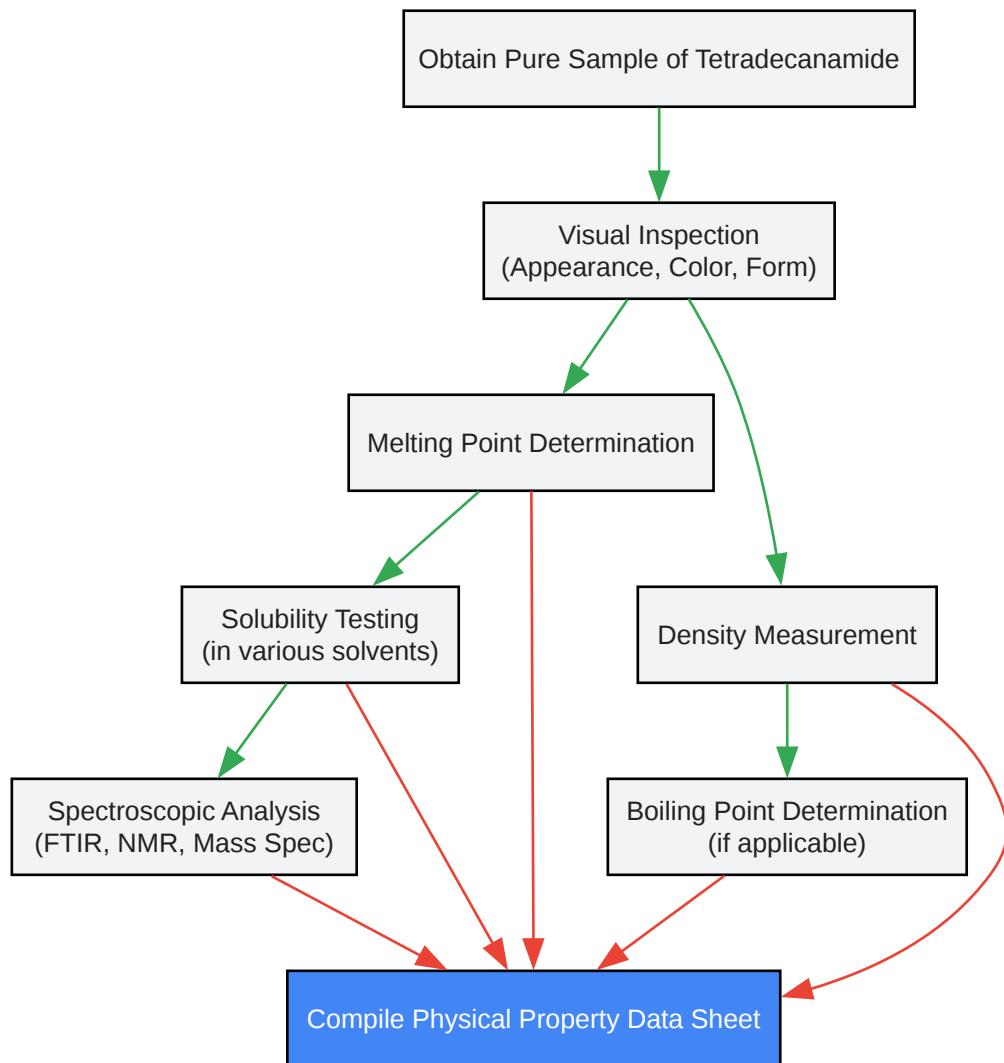
The melting point of a crystalline solid is a critical indicator of its purity.[\[6\]](#) Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[\[6\]](#)

Methodology:

- **Sample Preparation:** A small amount of dry, powdered tetradecanamide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[\[6\]](#)
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

- Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure accurate determination.[6]
- Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[6]

Determination of Solubility


The solubility of a compound in various solvents provides insights into its polarity and potential applications in different formulations.

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, chloroform, hexane).
- Sample Preparation: A precisely weighed amount of tetradecanamide (e.g., 10 mg) is placed into a series of test tubes.
- Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
- Mixing: The test tubes are vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Observation: The samples are visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved or only partially dissolves, it is classified as sparingly soluble or insoluble.
- Quantitative Analysis (Optional): For a more precise determination of solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved tetradecanamide in the filtrate can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of an organic compound such as tetradecanamide.

[Click to download full resolution via product page](#)

Physical Characterization Workflow for Tetradecanamide

Chemical Reactions and Stability

Tetradecanamide undergoes typical reactions of amides. It can be hydrolyzed to myristic acid and ammonia in the presence of strong acids or bases.^[1] Additionally, it can undergo reduction to form the corresponding amine.^[1] Information on its flash point and autoignition temperature is not readily available, and it is recommended to handle it with care in a well-ventilated area, avoiding dust formation.^[4]

Conclusion

This technical guide provides a detailed summary of the key physical properties of tetradecanamide, along with standardized protocols for their determination. The presented data and methodologies are essential for researchers, scientists, and professionals in drug development for the accurate characterization and utilization of this compound in their respective fields. The logical workflow for physical characterization offers a systematic approach to ensure comprehensive data collection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Myristic amide | 638-58-4 | Benchchem [benchchem.com]
- 2. Buy Tetradecanamide | 638-58-4 [smolecule.com]
- 3. Tetradecanamide | C14H29NO | CID 69492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Tetradecanamide (Myristic Amide)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213311#physical-properties-of-tetradecanamide-myristic-amide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com